REACTION_CXSMILES
|
[OH:1][C:2]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:10][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([C:2]([OH:1])([CH3:3])[CH3:4])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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20.9 g
|
Type
|
reactant
|
Smiles
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OC(C)(C)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
388 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was refluxed for 30 min.
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Duration
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30 min
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Type
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CUSTOM
|
Details
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quenched with methanol (50 mL)
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Type
|
ADDITION
|
Details
|
added slowly dropwise
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to half volume
|
Type
|
ADDITION
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Details
|
diluted with chloroform (1200 mL)
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Type
|
WASH
|
Details
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then washed with water (300 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate layers seperated
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
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was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=CC=C(C=C1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |